molecular formula C18H26N2O5S2 B6491705 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 898425-91-7

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B6491705
CAS No.: 898425-91-7
M. Wt: 414.5 g/mol
InChI Key: WASRLSYMGMDEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a structurally complex sulfonamide derivative featuring a benzamide core linked to a 4-methylpiperidinylsulfonyl group and a 1,1-dioxo-thiolan (tetrahydrothiophene 1,1-dioxide) ring. The compound’s design integrates multiple pharmacophoric elements:

  • Benzamide moiety: A common scaffold in medicinal chemistry, often contributing to binding interactions with biological targets.
  • 4-Methylpiperidinylsulfonyl group: Enhances solubility and modulates electronic properties via the sulfonamide’s electron-withdrawing effects.
  • 1,1-Dioxo-thiolan ring: A cyclic sulfonamide (sultam) that confers conformational rigidity and metabolic stability compared to linear sulfonamides.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-14-7-10-20(11-8-14)27(24,25)17-5-3-15(4-6-17)18(21)19(2)16-9-12-26(22,23)13-16/h3-6,14,16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRLSYMGMDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence Source) Core Structure Key Substituents Notable Features
Target Compound Benzamide - 4-(4-Methylpiperidin-1-yl)sulfonyl
- N-(1,1-dioxo-thiolan-3-yl)-N-methyl
Cyclic sulfonamide (sultam) for rigidity; methylpiperidinyl enhances solubility
Triazole-thiones [7–9] () 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Tautomeric equilibrium (thione vs. thiol); sulfonylphenyl enhances π-stacking
Example 53 () Pyrazolo[3,4-d]pyrimidine - 4-Amino-sulfonamide
- 5-Fluoro-3-(3-fluorophenyl)-4-oxochromenyl
Fluorinated aromatic groups increase lipophilicity; chromenone core for planar binding
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-CF₃-pyridin-3-yl]-benzamide () Benzamide - 6-(4-Methylpiperazinyl)-5-CF₃-pyridin-3-yl
- N,N-Dimethyl
Trifluoromethyl and piperazinyl groups improve metabolic stability and basicity

Key Comparative Insights:

Core Structure Diversity: The target compound’s benzamide core contrasts with the 1,2,4-triazole () and pyrazolopyrimidine () cores. ’s benzamide derivative shares the same core but lacks the sultam ring, highlighting the target compound’s unique rigidity.

Sulfonamide Functionalization :

  • The target’s 4-methylpiperidinylsulfonyl group differs from the phenylsulfonyl substituents in ’s triazole-thiones. The piperidinyl group may enhance solubility and reduce off-target interactions compared to aromatic sulfonamides .
  • Example 53 () uses a sulfonamide linked to a pyrimidine core, demonstrating how sulfonamide placement influences electronic properties and binding.

Electron-Withdrawing Effects :

  • The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which are absent in the target compound. This difference may alter the benzamide’s electronic profile and target affinity .

Synthetic Routes :

  • describes sulfonamide synthesis via Friedel-Crafts reactions and nucleophilic additions, whereas the target compound likely requires sultam ring formation through sulfonation and cyclization steps .

Biological Implications :

  • While biological data are unavailable for the target compound, analogs like Example 53 () with fluorinated aromatic groups exhibit enhanced membrane permeability, suggesting the target’s methylpiperidinyl group may similarly improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.